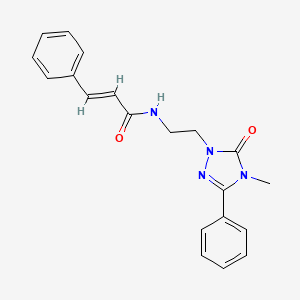

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole structure, like “N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The compound might interact with its target by forming bonds with specific amino acids in the target protein. This could alter the protein’s shape or function, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors like its size, polarity, and solubility. These properties would influence its bioavailability and how quickly it is metabolized and excreted from the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it could inhibit a key enzyme, leading to decreased production of a certain metabolite .

Action Environment

Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its target .

Activité Biologique

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical structure is significant for its biological activity. It has the following properties:

| Property | Value |

|---|---|

| Common Name | N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylacetamide |

| CAS Number | 1203032-00-1 |

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.4 g/mol |

Research indicates that derivatives of cinnamamide compounds exhibit several biological activities through various mechanisms:

- Antioxidant Activity : Cinnamamide derivatives have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, a related compound demonstrated significant luciferase activity in HepG2 cells and increased the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .

- Cytoprotection : In vitro studies have shown that these compounds can protect hepatocytes from oxidative damage. The cytoprotective effects were observed in cell survival assays where treated cells exhibited increased viability in the presence of oxidative stressors .

- Anti-inflammatory Effects : Cinnamamide derivatives have been evaluated for their anti-inflammatory potential. Some studies suggest that specific substitutions on the phenyl ring can enhance or diminish this activity, indicating a structure–activity relationship that could be exploited for therapeutic purposes .

Case Studies

Several studies have highlighted the biological efficacy of cinnamamide derivatives:

- Study on Hepatocytes : A study focused on this compound demonstrated its ability to upregulate Nrf2 target genes in HepG2 cells, leading to enhanced antioxidant capacity and protection against cell death induced by tert-butyl hydroperoxide (t-BHP) .

- Anti-cancer Activity : Another investigation assessed the anti-cancer properties of related cinnamamide compounds against various cancer cell lines. Compounds showed significant inhibition of cell proliferation and migration in models of colon carcinoma and lung adenocarcinoma .

- Inhibition of Bacterial Growth : The antibacterial properties were also explored against Staphylococcus aureus and methicillin-resistant strains (MRSA). Certain derivatives displayed potent activity against these pathogens, indicating their potential as antimicrobial agents .

Applications De Recherche Scientifique

Introduction to Triazole Derivatives and Cinnamamide Compounds

Triazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are widely used in medicinal chemistry due to their ability to interact with various biological targets. Cinnamamide compounds, on the other hand, are recognized for their potential in pharmacology, often exhibiting antioxidant and anticancer activities .

Scientific Research Applications

-

Chemistry:

- Synthetic Building Block: This compound could serve as a building block for synthesizing more complex molecules, leveraging its triazole and cinnamamide functionalities.

- Reaction Studies: It may participate in various chemical reactions such as oxidation, reduction, and substitution, providing insights into reaction mechanisms and conditions.

-

Biology:

- Enzyme Inhibition: The compound might act as an enzyme inhibitor due to its structural features, which could be beneficial in understanding biological pathways.

- Receptor Modulation: Its potential to modulate receptors could lead to applications in drug discovery.

-

Medicine:

- Therapeutic Effects: Given the properties of similar compounds, it could be explored for anti-inflammatory, anticancer, or antimicrobial activities.

- Drug Development: Its unique structure might offer advantages in drug design, particularly in targeting specific biological pathways.

Case Studies and Data Tables

While specific case studies on N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide are not available, related compounds have shown promising results:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Triazole Derivatives | Antimicrobial, Anticancer | Drug Development, Therapeutic Agents |

| Cinnamamide Compounds | Antioxidant, Anticancer | Pharmacological Interventions, Dietary Supplements |

Research Findings and Insights

- Biological Activity: Studies on similar compounds suggest that they can exhibit significant biological activity, which could be leveraged for therapeutic purposes.

- Chemical Synthesis: The synthesis of such compounds often involves controlled conditions and specific reagents, highlighting the importance of precise chemical methodologies.

- Pharmacological Potential: The combination of triazole and cinnamamide functionalities may enhance pharmacological efficacy, making it a promising area for further investigation.

Propriétés

IUPAC Name |

(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-19(17-10-6-3-7-11-17)22-24(20(23)26)15-14-21-18(25)13-12-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,21,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDFRQCMQDRCKQ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.